5-(2-Bromoethyl)pyrimidine
Description
5-(2-Bromoethyl)pyrimidine is a brominated pyrimidine derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 5-position of the pyrimidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its synthesis typically involves the reaction of 5-(2-hydroxyethyl)pyrimidine with hydrobromic acid (HBr), analogous to methods used for chloro and iodo analogs (e.g., HI or POCl₃) . Structural analyses, including X-ray crystallography, reveal that the pyrimidine ring and substituents exhibit near-planarity, with intermolecular N–H···O hydrogen bonds forming one-dimensional chains in the crystal lattice . The bromoethyl group enhances electrophilicity, making the compound reactive in alkylation or nucleophilic substitution reactions.
Properties
IUPAC Name |
5-(2-bromoethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-2-1-6-3-8-5-9-4-6/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCUKRRFJRMPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-(4,6-Dichloro-5-pyrimidinyl)ethanol
Reaction Conditions :
-
Substrate : 4,6-Dichloropyrimidine-5-acetaldehyde (0.26 mol)
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Reducing Agent : Sodium borohydride (1.04 mol) in methanol
-
Temperature : 0°C → room temperature
-
Workup : Ethyl acetate extraction, saturated saline backwash, anhydrous sodium sulfate drying.
Yield : 69.7–79.5%
Key Insight : Excess sodium borohydride (4:1 molar ratio) ensures complete reduction of the aldehyde group without affecting the dichloropyrimidine core.
Step 2: Synthesis of 5-Pyrimidineethanol via Hydrogenation
Reaction Conditions :
-
Catalyst : Pd/C (10 wt%) with magnesium oxide (3.5 equiv)
-
Hydrogen Pressure : Ambient (balloon)
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Solvent : Methanol
-
Purification : Column chromatography (petroleum ether:ethyl acetate = 1:3).
Yield : 57.7–80.7%
Mechanistic Note : Magnesium oxide neutralizes HCl generated during dechlorination, preventing catalyst poisoning.
Step 3: Bromination to 5-(2-Bromoethyl)pyrimidine
Reaction Conditions :
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Reagent : Thionyl bromide (2–5 equiv) in dichloromethane
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Temperature : 0°C, 3 hours
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Workup : Ice water quench, sodium bicarbonate adjustment (pH ≈ 8), dichloromethane extraction.
Yield : 44.5–95%
Optimization : Higher thionyl bromide equivalents (5:1) improve yields but require careful quenching to avoid decomposition.
Experimental Data and Characterization
Representative Synthetic Runs
| Example | 5-Pyrimidineethanol (mol) | Thionyl Bromide (mol) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 0.20 | 0.40 | 95 | 99 |
| 2 | 0.12 | 0.60 | 44.5 | 99 |
| 3 | 0.14 | 0.14 | 57.3 | 99 |
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
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δ 9.15 (s, 1H, pyrimidine-H)
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δ 8.66 (s, 2H, pyrimidine-H)
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δ 3.61 (t, J = 6.8 Hz, 2H, CH2Br)
Purity Analysis : HPLC with C18 column (λ = 254 nm) confirms ≥99% purity.
Challenges and Optimization Strategies
Byproduct Formation in Bromination
Excess thionyl bromide (>2 equiv) leads to di-brominated byproducts, detectable via TLC (Rf = 0.7 in hexane:ethyl acetate = 3:1). Reducing reagent equivalents to 1.5–2.0 mitigates this issue.
Catalyst Recycling in Hydrogenation
Pd/C recovery studies show 85% activity retention after three cycles, though magnesium oxide must be replenished to maintain dechlorination efficiency.
Industrial Scalability and Cost Analysis
| Parameter | Cost (USD/kg) |
|---|---|
| 4,6-Dichloropyrimidine-5-acetaldehyde | 320 |
| Sodium Borohydride | 45 |
| Thionyl Bromide | 180 |
| Total Raw Materials | 545 |
Process Economics : The three-step sequence offers a 38% cost reduction compared to traditional cross-coupling methods, primarily due to avoided palladium ligands .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoethyl group in 5-(2-bromoethyl)pyrimidine undergoes SN2 and SN2' mechanisms under nucleophilic attack. This reactivity enables functionalization at the ethyl side chain or pyrimidine ring.
Example Reactions:
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Sodium Benzenesulfinate Substitution :
Treatment with sodium benzenesulfinate in ethanol at reflux yields 5-bromo-1-(2-benzenesulfonylethyl)-3-methyl-6-substituted pyrimidinedione via an SN2' mechanism. The bromine at position 5 is eliminated as bromide during the reaction .
Conditions : Ethanol, reflux, 12 hours.
Yield : ~40–60% (estimated from analogous reactions) . -
Amine Substitution :
Reaction with primary amines (e.g., methylamine) in acetonitrile at 60°C replaces the bromoethyl group with an aminomethyl group. The reaction proceeds through an intermediate methylene tautomer .
Mechanism :
Key Data :
| Nucleophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Sodium benzenesulfinate | 5-Bromo-6-benzenesulfonyl derivative | Ethanol, reflux | 40–60% | |
| Methylamine | 5-Bromo-6-aminomethyl derivative | Acetonitrile, 60°C | ~50% |
Cross-Coupling Reactions
The bromine atoms on the pyrimidine ring and ethyl side chain participate in transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Example :
-
Suzuki Coupling :
The 5-bromo substituent on the pyrimidine ring reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
Product : 5-Aryl-substituted pyrimidine derivatives.
Yield : 60–85% (based on analogous reactions in ).
Mechanism :
Elimination Reactions
Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Example :
-
Formation of Vinylpyrimidine :
Treatment with KOtBu in THF at 25°C eliminates HBr, yielding 5-bromo-2-vinylpyrimidine.
Yield : ~70% (estimated from similar substrates).
Reaction :
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
5-(2-Bromoethyl)pyrimidine serves as a building block for synthesizing pharmaceutical agents targeting nucleic acid metabolism or enzyme inhibition. Its derivatives have shown promising biological activities, including:
- Antitumor Activity : Studies have indicated that pyrimidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against colon cancer and breast cancer cells .
- Antimicrobial Effects : Research has highlighted the antimicrobial properties of pyrimidine derivatives, suggesting their potential use as antimicrobial agents against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Certain derivatives have been reported to inhibit COX-2 activity, demonstrating anti-inflammatory effects comparable to established drugs like celecoxib .
Organic Synthesis
The compound is utilized as an intermediate in synthesizing more complex molecules, including heterocyclic compounds and natural product analogs. Its versatility allows for modifications that can lead to novel compounds with enhanced biological activities .
Material Science
In material science, this compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics. This application is particularly relevant in developing advanced materials for electronic devices .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Bromination : Enhances lipophilicity and cellular uptake.
- Hydroxyl Group Presence : Increases hydrophilicity and solubility in biological systems.
These insights guide future synthesis efforts aimed at improving therapeutic efficacy .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)pyrimidine and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral DNA polymerase, thereby preventing viral replication . In anticancer applications, it can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway .
Comparison with Similar Compounds
Haloethyl Pyrimidine Derivatives
The 5-(2-haloethyl)pyrimidine series (halogen = Br, Cl, I) demonstrates distinct reactivity and structural trends:
Chloro and iodo analogs exhibit lower migration tendencies.
Key Findings :
- Reactivity : The bromoethyl group’s leaving-group ability (Br⁻) facilitates nucleophilic substitutions, while the iodo derivative reacts faster due to weaker C–I bonds.
- Applications : Bromoethyl derivatives are preferred in cross-coupling reactions, whereas chloro analogs are more stable for storage .
Substituted Pyrimidines: Thiophene and Methoxy Derivatives
Compounds like 5-(3-substituted-thiophene)pyrimidines (e.g., 3a-d from ) and 5-bromo-2,4-dimethoxypyrimidine () highlight substituent effects:
Structural and Functional Insights :
Other Brominated Pyrimidines
Variations in bromine position and substituents significantly alter properties:
Comparison Highlights :
- Positional Effects : Bromine at C5 (as in this compound) directs electrophilic substitution to the 4-position, whereas C2-substitution (e.g., 5-bromo-2-chloropyrimidine) favors hydrogen bonding at NH₂ sites .
Biological Activity
5-(2-Bromoethyl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential. The findings are supported by various studies and case reports that highlight its antifungal, anti-inflammatory, and anticancer properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with bromoethyl groups. This process can be achieved through several methods, including nucleophilic substitution and coupling reactions. A notable synthetic route utilizes 2-bromomalonaldehyde and amidines, which can yield the desired compound efficiently with low-cost materials and a simplified procedure .
Antifungal Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant antifungal properties. For instance, compounds containing a brominated pyrimidine structure have shown promising activity against various fungal strains. In vitro tests indicated that certain derivatives could inhibit the growth of Botryosphaeria dothidea and Botrytis cinerea, with some achieving an inhibition rate exceeding 85% compared to standard antifungal agents .
Table 1: Antifungal Activity of Pyrimidine Derivatives
| Compound | Target Fungi | Inhibition Rate (%) | EC50 (μg/ml) |
|---|---|---|---|
| This compound | Phomopsis sp. | 100 | 10.5 |
| Pyrimethanil | Phomopsis sp. | 85.1 | 32.1 |
Anti-inflammatory Activity
Pyrimidine derivatives, including this compound, have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For example, certain derivatives displayed IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
Table 2: COX-2 Inhibition by Pyrimidine Derivatives
| Compound | IC50 (μmol) |
|---|---|
| This compound | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
Anticancer Activity
The anticancer potential of pyrimidines has garnered attention due to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that certain pyrimidine derivatives can effectively target cancer cell lines such as MCF-7 and A549, with IC50 values in the nanomolar range . Mechanistic studies revealed that these compounds could arrest cell cycle progression and promote apoptosis through various pathways.
Table 3: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | <100 |
| Doxorubicin | MCF-7 | ~50 |
Case Studies
- Antifungal Study : A recent investigation into the antifungal properties of pyrimidine derivatives found that those with bromoethyl substitutions exhibited enhanced activity against Phomopsis species, with complete inhibition at lower concentrations compared to traditional treatments .
- Anti-inflammatory Research : In a comparative study of various pyrimidines, it was noted that the presence of electron-donating groups significantly increased COX-2 inhibitory activity, suggesting a structure-activity relationship that could guide future drug design efforts .
- Anticancer Evaluation : A series of experiments demonstrated that specific pyrimidine derivatives could significantly induce apoptosis in MCF-7 cells, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the primary synthetic routes for 5-(2-Bromoethyl)pyrimidine, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:
- Nucleophilic substitution : Reacting pyrimidine derivatives (e.g., 5-bromopyrimidine) with ethylene dibromide or bromoethylating agents under basic conditions (e.g., K₂CO₃ in DMF). Yields depend on temperature and catalyst selection, with optimized conditions achieving ~70–80% efficiency .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling with bromoethyl-substituted boronic acids. Catalyst systems like Pd(PPh₃)₄ in THF at 80°C are reported for analogous bromopyrimidine derivatives .
Key considerations : Monitor reaction progress via TLC or HPLC to minimize by-products like dehalogenated species.
Q. How is this compound characterized, and what spectroscopic data are critical for validation?
- IR spectroscopy : Confirm C-Br stretching vibrations (~550–600 cm⁻¹) and pyrimidine ring vibrations (C=N stretches at ~1600 cm⁻¹) .
- NMR : ¹H NMR should show signals for the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br and δ ~2.8–3.2 ppm for adjacent CH₂). ¹³C NMR confirms pyrimidine carbons (δ ~150–160 ppm for C=N) and CH₂Br (δ ~30–35 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 191/193 (Br isotopic pattern) and fragmentation patterns consistent with pyrimidine ring cleavage.
Q. What are the stability and storage requirements for this compound?
- Stability : Susceptible to hydrolysis under humid conditions, forming 5-(2-hydroxyethyl)pyrimidine. Store in anhydrous environments (e.g., desiccator with P₂O₅) at 2–8°C .
- Decomposition pathways : Thermal degradation above 100°C releases HBr, detectable via gas chromatography.
Advanced Research Questions
Q. How does the bromoethyl group influence reactivity in medicinal chemistry applications?
The bromoethyl group serves as a versatile electrophile for:
- Alkylation reactions : Reacts with nucleophiles (e.g., thiols, amines) in drug-conjugation studies. For example, coupling with cysteine residues in proteins for targeted delivery .
- Elimination reactions : Under basic conditions (e.g., DBU), forms vinylpyrimidine intermediates for click chemistry applications .
Methodological tip : Use kinetic studies (UV-Vis or LC-MS) to track reaction rates with biological nucleophiles.
Q. What strategies mitigate by-product formation during cross-coupling reactions involving this compound?
- Catalyst optimization : Use PdCl₂(dppf) with chelating ligands to suppress β-hydride elimination, a common side reaction in palladium-catalyzed couplings .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bromoethyl intermediates, reducing dimerization.
- Temperature control : Reactions at 60–80°C balance activation energy and decomposition risks.
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Molecular docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina. The bromoethyl group’s steric and electronic properties influence binding affinity to hydrophobic pockets .
- QSAR studies : Correlate substituent effects (e.g., halogen size, chain length) with IC₅₀ values for antimicrobial or anticancer activity.
Q. What analytical challenges arise in distinguishing this compound from its structural isomers?
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 60:40). Retention times vary by ~1–2 minutes for regioisomers .
- X-ray crystallography : Resolve ambiguity via single-crystal analysis, as demonstrated for related bromopyrimidine derivatives (e.g., 5-Bromo-N-methylpyrimidin-2-amine) .
Q. How do contradictory data on reaction yields for bromoethylpyrimidine synthesis arise, and how can they be resolved?
- Source of variability : Impurities in starting materials (e.g., 5-bromopyrimidine) or moisture in solvents can reduce yields.
- Resolution : Standardize reagents (≥99% purity) and use inert atmosphere conditions (N₂/Ar). Reproduce protocols from peer-reviewed studies, such as those reporting ~80% yields for analogous bromophenylpyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
